molecular formula C17H20N4O2S B2484983 6-cyano-N-(2,2-dimethylpropyl)-N-(6-methylpyridin-2-yl)pyridine-3-sulfonamide CAS No. 2094471-22-2

6-cyano-N-(2,2-dimethylpropyl)-N-(6-methylpyridin-2-yl)pyridine-3-sulfonamide

Numéro de catalogue B2484983
Numéro CAS: 2094471-22-2
Poids moléculaire: 344.43
Clé InChI: RFRSYLVEXTXFRM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-cyano-N-(2,2-dimethylpropyl)-N-(6-methylpyridin-2-yl)pyridine-3-sulfonamide, also known as GSK2193874, is a selective and potent inhibitor of the protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). It was developed by GlaxoSmithKline (GSK) as a potential treatment for various diseases, including cancer, neurodegenerative disorders, and diabetes.

Mécanisme D'action

6-cyano-N-(2,2-dimethylpropyl)-N-(6-methylpyridin-2-yl)pyridine-3-sulfonamide selectively inhibits PERK, a type I transmembrane protein kinase that plays a critical role in the unfolded protein response (UPR) pathway. Under conditions of endoplasmic reticulum (ER) stress, PERK is activated and phosphorylates the eukaryotic translation initiation factor 2 alpha (eIF2α), leading to a global attenuation of protein synthesis and a reduction in ER protein load. This adaptive response is essential for cell survival under stress conditions. However, prolonged PERK activation can lead to apoptosis, which is a hallmark of many diseases, including cancer and neurodegenerative disorders. By inhibiting PERK, 6-cyano-N-(2,2-dimethylpropyl)-N-(6-methylpyridin-2-yl)pyridine-3-sulfonamide can modulate the UPR pathway and sensitize cells to stress-induced apoptosis.
Biochemical and physiological effects:
6-cyano-N-(2,2-dimethylpropyl)-N-(6-methylpyridin-2-yl)pyridine-3-sulfonamide has been shown to have potent and selective PERK inhibition activity in vitro and in vivo. In cancer models, 6-cyano-N-(2,2-dimethylpropyl)-N-(6-methylpyridin-2-yl)pyridine-3-sulfonamide has been shown to enhance the efficacy of chemotherapy and radiation therapy, possibly by inducing ER stress and apoptosis in cancer cells. In neurodegenerative disease models, 6-cyano-N-(2,2-dimethylpropyl)-N-(6-methylpyridin-2-yl)pyridine-3-sulfonamide has been shown to reduce ER stress-induced neuronal death and improve cognitive function. Additionally, 6-cyano-N-(2,2-dimethylpropyl)-N-(6-methylpyridin-2-yl)pyridine-3-sulfonamide has been shown to improve glucose homeostasis and insulin sensitivity in animal models of diabetes.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of 6-cyano-N-(2,2-dimethylpropyl)-N-(6-methylpyridin-2-yl)pyridine-3-sulfonamide is its selectivity and potency for PERK inhibition. This allows for a more specific modulation of the UPR pathway and avoids off-target effects. Additionally, 6-cyano-N-(2,2-dimethylpropyl)-N-(6-methylpyridin-2-yl)pyridine-3-sulfonamide has shown promising results in various disease models, indicating its potential as a therapeutic agent. However, one of the limitations of 6-cyano-N-(2,2-dimethylpropyl)-N-(6-methylpyridin-2-yl)pyridine-3-sulfonamide is its poor solubility in water, which can make it challenging to administer in vivo. Furthermore, the safety and efficacy of 6-cyano-N-(2,2-dimethylpropyl)-N-(6-methylpyridin-2-yl)pyridine-3-sulfonamide in humans are yet to be fully evaluated in clinical trials.

Orientations Futures

There are several future directions for the research and development of 6-cyano-N-(2,2-dimethylpropyl)-N-(6-methylpyridin-2-yl)pyridine-3-sulfonamide. One of the areas of interest is the optimization of its pharmacokinetic properties to improve its solubility and bioavailability. Additionally, further studies are needed to evaluate the safety and efficacy of 6-cyano-N-(2,2-dimethylpropyl)-N-(6-methylpyridin-2-yl)pyridine-3-sulfonamide in humans. Another area of interest is the identification of biomarkers that can predict the response to 6-cyano-N-(2,2-dimethylpropyl)-N-(6-methylpyridin-2-yl)pyridine-3-sulfonamide treatment in different disease models. Finally, the combination of 6-cyano-N-(2,2-dimethylpropyl)-N-(6-methylpyridin-2-yl)pyridine-3-sulfonamide with other therapeutic agents, such as chemotherapy and immunotherapy, could enhance its efficacy and broaden its therapeutic potential.

Méthodes De Synthèse

The synthesis of 6-cyano-N-(2,2-dimethylpropyl)-N-(6-methylpyridin-2-yl)pyridine-3-sulfonamide involves several steps, including the preparation of the 6-cyano-2-aminopyridine intermediate, the coupling of the 6-methylpyridin-2-yl sulfonamide with the intermediate, and the introduction of the 2,2-dimethylpropyl group. The final product is obtained after purification and crystallization. The synthesis method of 6-cyano-N-(2,2-dimethylpropyl)-N-(6-methylpyridin-2-yl)pyridine-3-sulfonamide has been described in detail in a patent application by GSK.

Applications De Recherche Scientifique

6-cyano-N-(2,2-dimethylpropyl)-N-(6-methylpyridin-2-yl)pyridine-3-sulfonamide has been extensively studied in various preclinical and clinical models for its potential therapeutic applications. One of the main areas of research is cancer, where PERK inhibition has been shown to sensitize cancer cells to chemotherapy and radiation therapy. 6-cyano-N-(2,2-dimethylpropyl)-N-(6-methylpyridin-2-yl)pyridine-3-sulfonamide has also been investigated for its neuroprotective effects in models of neurodegenerative disorders, such as Alzheimer's and Parkinson's diseases. Additionally, 6-cyano-N-(2,2-dimethylpropyl)-N-(6-methylpyridin-2-yl)pyridine-3-sulfonamide has shown promising results in improving glucose homeostasis and insulin sensitivity in animal models of diabetes.

Propriétés

IUPAC Name

6-cyano-N-(2,2-dimethylpropyl)-N-(6-methylpyridin-2-yl)pyridine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2S/c1-13-6-5-7-16(20-13)21(12-17(2,3)4)24(22,23)15-9-8-14(10-18)19-11-15/h5-9,11H,12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFRSYLVEXTXFRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)N(CC(C)(C)C)S(=O)(=O)C2=CN=C(C=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-cyano-N-(2,2-dimethylpropyl)-N-(6-methylpyridin-2-yl)pyridine-3-sulfonamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.